Cas no 148383-51-1 (Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1))

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) structure
148383-51-1 structure
Nome del prodotto:Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
Numero CAS:148383-51-1
MF:C40H80NO8P.H2O
MW:752.05418
CID:105269
PubChem ID:45051996

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1)
    • 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
    • [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate,hydrate
    • Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimet...
    • 2-[[[(2R)-2,3-Bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt hydrate (1:1)
    • L-β,γ-Dipalmitoyl-α-lecithin
    • Dipalmitoyl L-alpha-phosphatidylcholine monohydrate
    • 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-dipalmitoyl, L-β,γ-Dipalmitoyl-α-lecithin
    • (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate--water (1/1)
    • 148383-51-1
    • SCHEMBL9286151
    • 1,2-Dipalmitoyl-sn-glycero-3-phospho-cho line monohydrate
    • DTXSID90662318
    • Inchi: InChI=1S/C40H80NO8P.H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H2/t38-;/m1./s1
    • Chiave InChI: PBEPCLGWQXMHJB-XVYLPRMCSA-N
    • Sorrisi: O.CCCCCCCCCCCCCCCC(OC[C@H](COP(OCC[N+](C)(C)C)(=O)[O-])OC(CCCCCCCCCCCCCCC)=O)=O

Proprietà calcolate

  • Massa esatta: 751.573
  • Massa monoisotopica: 751.573
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 51
  • Conta legami ruotabili: 40
  • Complessità: 826
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112A^2

Proprietà sperimentali

  • PSA: 130.23000
  • LogP: 11.61770
  • Merck: 13,2501

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Informazioni sulla sicurezza

  • Condizioni di conservazione:−20°C

Ethanaminium,2-[[[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt, hydrate (1:1) Letteratura correlata

Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.